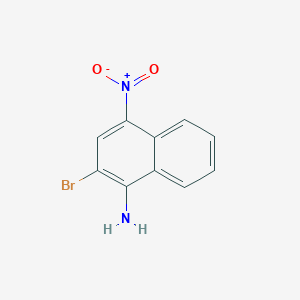

2-Bromo-4-nitronaphthalen-1-amine

Description

Properties

IUPAC Name |

2-bromo-4-nitronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-5-9(13(14)15)6-3-1-2-4-7(6)10(8)12/h1-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEDLJCUWYEYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629368 | |

| Record name | 2-Bromo-4-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63240-26-6 | |

| Record name | 2-Bromo-4-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-nitronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4-nitronaphthalen-1-amine, a key intermediate in the development of novel therapeutic agents and functional materials. This document details a precise and efficient synthetic protocol, along with a thorough characterization of the target compound using modern analytical techniques. The information presented herein is intended to enable researchers to reliably prepare and validate this important chemical entity for their research and development endeavors.

Introduction

Substituted naphthalenamine derivatives are a critical class of compounds in medicinal chemistry and materials science due to their versatile chemical properties and biological activities. The introduction of bromo and nitro functionalities onto the naphthalenamine scaffold can significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential applications in areas such as oncology and molecular imaging. This guide outlines a straightforward and high-yielding synthesis of this compound and provides its detailed spectroscopic characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic bromination of 4-nitronaphthalen-1-amine. The use of N-bromosuccinimide (NBS) as a brominating agent offers a mild and selective method for this transformation.

Experimental Protocol

The following protocol is adapted from established procedures for the bromination of activated aromatic systems.[1]

Materials:

-

4-nitronaphthalen-1-amine (1.0 g, 5.31 mmol)

-

Acetonitrile (17 mL)

-

Ammonium acetate (41 mg, 0.53 mmol)

-

N-bromosuccinimide (NBS) (993 mg, 5.58 mmol)

-

Water

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane

-

Hexane

Procedure:

-

To a solution of 4-nitronaphthalen-1-amine (1.0 g, 5.31 mmol) in acetonitrile (17 mL), add ammonium acetate (41 mg, 0.53 mmol) and N-bromosuccinimide (993 mg, 5.58 mmol) at room temperature.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Upon completion of the reaction (monitored by TLC), concentrate the crude mixture under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Dissolve the resulting solid in a minimum amount of dichloromethane and precipitate the product by adding hexane.

-

Filter the solid to yield this compound as a yellow solid (1.4 g, 96% yield).[1]

Synthetic Workflow

Figure 1: Synthetic workflow for the preparation of this compound.

Characterization Data

The structure of the synthesized this compound was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrN₂O₂ | [1] |

| Molecular Weight | 267.08 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | >96% | [1] |

| CAS Number | Not available |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |

| 8.78 | d | 8.8 | 1H | Ar-H | [1] |

| 8.54 | s | 1H | Ar-H | [1] | |

| 8.45 | d | 8.8 | 1H | Ar-H | [1] |

| 7.79-7.75 | m | 1H | Ar-H | [1] | |

| 7.62-7.58 | m | 1H | Ar-H | [1] | |

| 7.51 | br s | 2H | NH₂ | [1] | |

| Solvent: DMSO-d₆, Frequency: 400 MHz |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Reference |

| 149.5 | C-NH₂ | [1] |

| 132.8 | Ar-C | [1] |

| 131.9 | Ar-C | [1] |

| 130.3 | Ar-C | [1] |

| 126.24 | Ar-C | [1] |

| 126.21 | Ar-C | [1] |

| 123.7 | Ar-C | [1] |

| 123.5 | C-NO₂ | [1] |

| 121.0 | Ar-C | [1] |

| 97.6 | C-Br | [1] |

| Solvent: DMSO-d₆, Frequency: 100 MHz |

Table 4: Mass Spectrometry Data

| m/z Value | Ion | Reference |

| 267.9 | [M(⁷⁹Br) + H]⁺ | [1] |

| 269.6 | [M(⁸¹Br) + H]⁺ | [1] |

| Technique: LC/MS (ESI⁺) |

Logical Relationships in Characterization

The characterization data provides a cohesive confirmation of the structure of this compound.

Figure 2: Logical workflow for the structural confirmation of this compound.

Conclusion

This technical guide has detailed a reliable and high-yielding synthesis of this compound. The comprehensive characterization data, including ¹H NMR, ¹³C NMR, and mass spectrometry, provides a definitive confirmation of its structure. This information will be invaluable to researchers in the fields of medicinal chemistry and materials science, enabling the confident use of this compound as a key building block for further synthetic endeavors.

References

Technical Guide: Physicochemical Properties and Experimental Considerations for 2-Bromo-4-nitronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is a compilation of available data and scientifically-grounded hypotheses for 2-Bromo-4-nitronaphthalen-1-amine (CAS Number: 90767-01-4, also referred to as 4-Bromo-2-nitronaphthalen-1-amine). Comprehensive experimental data for this specific compound is limited in publicly accessible literature. The experimental protocols and potential biological pathways described herein are proposed based on established chemical principles and data from structurally related compounds.

Core Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes the available and calculated information.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrN₂O₂ | Sunway Pharm Ltd.[1] |

| Molecular Weight | 267.08 g/mol | Sunway Pharm Ltd.[1] |

| CAS Number | 90767-01-4 | Sunway Pharm Ltd.[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| LogP | Not available | - |

Hypothetical Synthesis and Characterization Protocols

Proposed Synthesis of this compound

This proposed protocol involves the nitration of 2-Bromo-naphthalen-1-amine.

Materials:

-

2-Bromo-naphthalen-1-amine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ethanol

-

Ice

-

Deionized Water

-

Standard laboratory glassware (beakers, flasks, condensers, etc.)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolution: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2-Bromo-naphthalen-1-amine in concentrated sulfuric acid at a temperature maintained at 0-5 °C using an ice bath.

-

Nitration: Slowly add a nitrating mixture (a cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution. The temperature should be carefully controlled and not allowed to exceed 10 °C.

-

Reaction Quenching: After the addition is complete, continue stirring the mixture at a low temperature for an additional hour. Then, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Precipitation and Filtration: The crude product, this compound, should precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

Safety Precautions: This synthesis involves the use of strong acids and nitrating agents, which are highly corrosive and can cause severe burns. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Proposed Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the naphthalene ring. For comparison, the ¹H NMR spectrum of 4-Bromo-1-naphthylamine shows characteristic peaks for the aromatic protons[3].

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), the N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).[4]

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can also provide structural information.

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the synthesized compound.

Potential Biological Pathways (Hypothetical)

There is no direct experimental evidence on the biological activity or metabolic pathways of this compound. However, based on the known metabolism of related nitronaphthalene and naphthylamine compounds, a hypothetical metabolic pathway can be proposed. The metabolism of nitronaphthalenes can lead to the formation of the corresponding amines, some of which are known to be carcinogenic[5]. The metabolic activation of 2-naphthylamine, for instance, involves N-hydroxylation catalyzed by cytochrome P450 enzymes, which is a critical step in its carcinogenic activity[6].

The following diagram illustrates a hypothetical metabolic pathway for this compound.

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

- 1. 4-Bromo-2-nitronaphthalen-1-amine - CAS:90767-01-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Bromo-1-naphthylamine(2298-07-9) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

An In-depth Technical Guide to 2-Bromo-4-nitronaphthalen-1-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-nitronaphthalen-1-amine, a key chemical intermediate. It details the compound's chemical identity, including its CAS number and molecular structure, and presents a thorough, step-by-step experimental protocol for its synthesis. The guide also summarizes its key physicochemical properties and explores its potential, albeit currently limited, applications in medicinal chemistry and materials science, primarily as a versatile building block for the synthesis of more complex heterocyclic compounds and functional materials.

Chemical Identity and Properties

This compound is a substituted naphthalenamine characterized by the presence of both a bromine atom and a nitro group on the naphthalene core. These functional groups provide multiple reactive sites, making it a valuable precursor in various synthetic pathways.

Molecular Structure

The molecular structure of this compound is depicted below:

Caption: Molecular Structure of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 63240-26-6 | N/A |

| Molecular Formula | C₁₀H₇BrN₂O₂ | N/A |

| Molecular Weight | 267.08 g/mol | N/A |

| Appearance | Yellow solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | 409.6°C at 760 mmHg | [1] |

| Solubility | Soluble in acetonitrile, ethyl acetate, and dichloromethane. | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 4-nitronaphthalen-1-amine. A detailed experimental protocol is provided below.

Experimental Protocol: Bromination of 4-nitronaphthalen-1-amine

This protocol outlines the synthesis of this compound from 4-nitronaphthalen-1-amine using N-bromosuccinimide.

Materials:

-

4-nitronaphthalen-1-amine

-

Acetonitrile (CH₃CN)

-

Ammonium acetate (CH₃COONH₄)

-

N-bromosuccinimide (NBS)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

To a solution of 4-nitronaphthalen-1-amine (1.0 g, 5.31 mmol) in acetonitrile (17 mL), add ammonium acetate (41 mg, 0.53 mmol) and N-bromosuccinimide (993 mg, 5.58 mmol) at room temperature.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Upon completion of the reaction (monitored by TLC), concentrate the crude mixture under reduced pressure.

-

Add water to the residue and extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Dissolve the resulting solid in a minimum amount of dichloromethane and precipitate the product by adding hexane.

-

Filter the solid to obtain this compound as a yellow solid.

Expected Yield: Approximately 1.4 g (96%).

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.78 (d, J = 8.8 Hz, 1H), 8.54 (s, 1H), 8.45 (d, J = 8.8 Hz, 1H), 7.79-7.75 (m, 1H), 7.62-7.58 (m, 1H), 7.51 (brs, 2H, NH₂).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 149.5, 132.8, 131.9, 130.3, 126.24, 126.21, 123.7, 123.5, 121.0, 97.6.

-

LC/MS (ESI+): m/z 267.9 [M(⁷⁹Br)+H]⁺, 269.6 [M(⁸¹Br)+H]⁺.

Synthesis Workflow

The synthesis process can be visualized as a straightforward workflow.

Caption: Synthetic workflow for this compound.

Potential Applications in Research and Development

While specific, direct applications of this compound in drug development are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile intermediate for the synthesis of various biologically active molecules. The presence of amino, bromo, and nitro groups allows for a wide range of chemical transformations.

Intermediate for Heterocyclic Synthesis

The amino and nitro groups on the naphthalene ring are precursors for the construction of various heterocyclic systems. For instance, the amino group can be diazotized and substituted, while the nitro group can be reduced to an amine, which can then participate in cyclization reactions. These transformations can lead to the synthesis of novel compounds with potential pharmacological activities, such as antimicrobial or anticancer properties.

Precursor for Functional Materials

The naphthalene core, combined with the reactive functional groups, makes this compound a candidate for the synthesis of novel dyes, pigments, and fluorescent markers.[1] The extended π-system of the naphthalene ring can be further functionalized to tune its photophysical properties for applications in materials science and biochemical research.

Logical Relationship for Further Synthesis

The potential synthetic utility of this compound as a building block can be illustrated through a logical relationship diagram, outlining possible subsequent chemical modifications.

References

A Technical Guide to the Predicted Spectroscopic Profile of 2-Bromo-4-nitronaphthalen-1-amine

Introduction

2-Bromo-4-nitronaphthalen-1-amine is a substituted naphthalene derivative. Its structure incorporates a naphthalene core, an amine group (-NH2), a nitro group (-NO2), and a bromine atom (-Br). These functional groups and their positions on the naphthalene ring will dictate the molecule's spectroscopic behavior. This guide aims to provide researchers, scientists, and drug development professionals with a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. These predictions are derived from the known data of analogous compounds: 4-Bromo-1-naphthylamine, 2-Bromo-4-nitroaniline, and 1-Amino-4-nitronaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, while the amine group is a strong electron-donating group. The bromine atom has a weaker electron-withdrawing effect.

¹³C NMR: The carbon NMR spectrum will display signals for each of the ten carbon atoms in the naphthalene ring. The chemical shifts will be influenced by the attached functional groups.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NH₂ | - | ~140-150 |

| C2-Br | - | ~110-120 |

| C3-H | ~7.5-7.8 (doublet) | ~120-130 |

| C4-NO₂ | - | ~140-150 |

| C5-H | ~8.0-8.3 (doublet) | ~125-135 |

| C6-H | ~7.6-7.9 (triplet) | ~120-130 |

| C7-H | ~7.6-7.9 (triplet) | ~120-130 |

| C8-H | ~8.0-8.3 (doublet) | ~125-135 |

| C4a | - | ~120-130 |

| C8a | - | ~130-140 |

| -NH₂ | ~5.0-6.0 (broad singlet) | - |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H bonds of the amine group, the N-O bonds of the nitro group, and the C-Br bond, as well as aromatic C-H and C=C stretching vibrations.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300-3500 | Medium-Strong, Doublet |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| N-O Asymmetric Stretch (Nitro) | 1500-1550 | Strong |

| N-O Symmetric Stretch (Nitro) | 1335-1385 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| C-N Stretch (Amine) | 1250-1350 | Medium |

| C-Br Stretch | 500-600 | Medium-Strong |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the nitro group and other small molecules.

Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₇BrN₂O₂ |

| Molecular Weight | ~267.08 g/mol |

| [M]⁺ | m/z ~266 |

| [M+2]⁺ | m/z ~268 |

| Key Fragments | [M-NO₂]⁺, [M-NO₂-HCN]⁺ |

Spectroscopic Data of Related Compounds

The following tables summarize the available spectroscopic data for compounds structurally related to this compound.

4-Bromo-1-naphthylamine[1][2][3][4][5][6][7][8][9]

| Spectroscopy | Data |

| ¹H NMR | Available, but specific shifts not detailed in search results. |

| ¹³C NMR | Available, but specific shifts not detailed in search results. |

| IR (KBr, cm⁻¹) | Available, but specific peaks not detailed in search results. |

| MS (m/z) | Molecular Ion (M⁺) at 221 and M+2 at 223. Key fragment at 115.[1] |

2-Bromo-4-nitroaniline[10][11][12][13][14][15]

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆) | Available, but specific shifts not detailed in search results.[2] |

| ¹³C NMR | Available, but specific shifts not detailed in search results.[3] |

| IR | Available, but specific peaks not detailed in search results. |

| MS (m/z) | Molecular Ion (M⁺) at 216 and M+2 at 218. Key fragment at 170.[3] |

1-Amino-4-nitronaphthalene (4-Nitro-1-naphthylamine)[16]

| Spectroscopy | Data |

| ¹H NMR | Data not found in search results. |

| ¹³C NMR | Data not found in search results. |

| IR | Data not found in search results. |

| MS | Data not found in search results. |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy

A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be used to obtain one-dimensional spectra. Further two-dimensional experiments like COSY, HSQC, and HMBC could be performed to confirm proton-proton and proton-carbon correlations and aid in unambiguous assignments.

IR Spectroscopy

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample would be placed directly on the ATR crystal.

Mass Spectrometry

Mass spectra would be obtained using a mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample would be introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample would be dissolved in a suitable solvent and infused into the ion source. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound like this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-nitronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted physicochemical properties and general methodologies for assessing the solubility and stability of 2-Bromo-4-nitronaphthalen-1-amine. To date, specific experimental data for this compound is limited in publicly available literature. The information presented herein is intended to serve as a foundational guide for research and development activities.

Introduction

This compound is a substituted naphthalenamine derivative. Compounds of this class are of interest in medicinal chemistry and materials science due to their unique electronic and structural features. A thorough understanding of the solubility and stability of this molecule is paramount for its potential applications, particularly in drug development, where these properties influence bioavailability, formulation, and storage. This guide summarizes the predicted physicochemical properties of this compound and provides detailed experimental protocols for determining its solubility and stability based on established methodologies.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₇BrN₂O₂ | - |

| Molecular Weight | 267.08 g/mol | - |

| CAS Number | 90767-01-4 | Unique identifier for this specific chemical substance. |

| LogP (Octanol-Water Partition Coefficient) | 4.197 | Indicates a high degree of lipophilicity, suggesting poor aqueous solubility and a preference for nonpolar environments. |

| Topological Polar Surface Area (TPSA) | 71.84 Ų | Contributes to the prediction of transport properties, such as absorption and permeability. |

| Hydrogen Bond Donors | 1 | The amine group (-NH₂) can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 | The nitro group (-NO₂) and the amine group can act as hydrogen bond acceptors. |

| Storage Temperature | Keep in dark place, Inert atmosphere, Room temperature | General recommendation for preserving the integrity of the compound, suggesting potential sensitivity to light and air. |

Solubility Assessment: Experimental Protocol

The aqueous solubility of a compound is a critical parameter in drug development. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1][2]

Principle

An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) for a prolonged period to ensure that equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Purified water (e.g., Milli-Q or equivalent)

-

pH buffers (e.g., phosphate-buffered saline at pH 7.4)

-

Organic solvent for stock solution (e.g., DMSO, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)

-

Analytical balance

-

Volumetric flasks and pipettes

Detailed Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to be used in the HPLC analysis.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to several vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired solvent (e.g., purified water, pH 7.4 buffer) to each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued.[1]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.

-

Immediately dilute the clear filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted filtrate samples and the calibration standards using a validated HPLC-UV or LC-MS method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted filtrate samples from the calibration curve.

-

Calculate the solubility of the compound in the test solvent by taking into account the dilution factor.

-

Stability Assessment: Experimental Protocols

The stability of a compound under various environmental conditions is crucial for determining its shelf-life and appropriate storage conditions. Stability testing typically involves assessing the impact of temperature, humidity, and light.

Solid-State Stability (ICH Q1A)

This protocol is designed to evaluate the thermal stability of the solid compound.[3]

The solid compound is stored under controlled temperature and humidity conditions for a defined period. Samples are withdrawn at specified time points and analyzed for degradation and changes in physical properties.

-

This compound (solid)

-

Stability chambers with controlled temperature and humidity

-

Glass vials or other suitable containers

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (LC-MS) for purity and degradation product analysis

-

Other analytical instruments as needed for physical characterization (e.g., DSC, XRPD)

-

Sample Preparation:

-

Place a sufficient quantity of solid this compound into several vials. The amount should be adequate for all planned time points.

-

Loosely cap the vials or use a breathable stopper to allow for exposure to the atmospheric conditions within the chamber.

-

-

Storage Conditions:

-

Place the samples in stability chambers set to the following ICH recommended conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

-

Testing Schedule:

-

Withdraw samples at predetermined time points. For accelerated studies, typical time points are 0, 1, 2, 3, and 6 months. For long-term studies, time points can include 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

-

Analysis:

-

At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the amount of this compound remaining using a validated stability-indicating HPLC method.

-

Purity and Degradation Products: Profile the impurities and degradation products using HPLC with a PDA or MS detector. Quantify any significant degradation products.

-

Moisture Content: Determine the water content, for example, by Karl Fischer titration.

-

-

Photostability (ICH Q1B)

This protocol assesses the stability of the compound when exposed to light.[4][5]

The compound is exposed to a standardized light source that mimics the UV and visible light spectrum of sunlight. The extent of degradation is then evaluated.

-

This compound (solid)

-

Photostability chamber equipped with a light source that meets ICH Q1B requirements (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Calibrated radiometer and lux meter.

-

Chemically inert transparent containers (e.g., quartz or borosilicate glass).

-

Aluminum foil for dark controls.

-

HPLC system with a PDA or MS detector.

-

Sample Preparation:

-

Place a thin layer of solid this compound in a transparent container.

-

Prepare a "dark control" sample by wrapping an identical container with aluminum foil to shield it from light. This control will be stored under the same temperature and humidity conditions to assess thermal degradation.

-

-

Exposure Conditions:

-

Place the sample and the dark control in the photostability chamber.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

-

Analysis:

-

After the exposure period, analyze both the light-exposed sample and the dark control.

-

Compare the appearance, assay, and degradation profiles of the exposed sample to the dark control and an unexposed reference sample.

-

Any significant degradation in the light-exposed sample that is not present in the dark control can be attributed to photodegradation.

-

Potential Degradation Pathways

Halogenated nitroaromatic compounds can undergo degradation through several pathways, including reduction of the nitro group, nucleophilic substitution of the halogen, and photodegradation.[6][7][8][9]

-

Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can proceed through nitroso and hydroxylamine intermediates to form the corresponding amine. This can occur under both chemical and biological conditions.

-

Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, particularly if the aromatic ring is activated by the electron-withdrawing nitro group.

-

Photodegradation: Exposure to UV light can lead to the formation of reactive species and subsequent degradation of the molecule. This can involve cleavage of the C-Br or C-N bonds, or reactions involving the aromatic ring.

Visualizations

Logical Workflow for Stability Assessment

Caption: A logical workflow for the comprehensive stability assessment of a new chemical entity.

Generalized Degradation Pathways of a Halogenated Nitroaromatic Compound

Caption: Potential degradation pathways for a halogenated nitroaromatic compound.

Conclusion

While specific experimental data on the solubility and stability of this compound is currently scarce, this technical guide provides a solid foundation for researchers. The predicted physicochemical properties suggest that the compound is lipophilic and may have low aqueous solubility. The detailed experimental protocols for solubility and stability assessment, based on internationally recognized guidelines, offer a clear path for generating the necessary empirical data. The generalized degradation pathways highlight the potential chemical liabilities of the molecule, which should be investigated to ensure its suitability for any intended application. This guide serves as a valuable resource for initiating and conducting a thorough evaluation of this compound for its use in research and development.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. database.ich.org [database.ich.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. enamine.net [enamine.net]

- 8. youtube.com [youtube.com]

- 9. ema.europa.eu [ema.europa.eu]

The Synthetic Versatility of 2-Bromo-4-nitronaphthalen-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-nitronaphthalen-1-amine is a trifunctionalized naphthalene derivative with significant potential as a versatile building block in organic synthesis. Its unique arrangement of an amine, a bromo group, and a nitro group on a rigid naphthalene scaffold allows for a diverse range of chemical transformations. This technical guide explores the potential applications of this compound in the synthesis of complex heterocyclic systems, functionalized dyes, and as a scaffold in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, potential synthetic transformations with illustrative experimental protocols, and visual representations of key reaction pathways.

Introduction

The naphthalene core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous bioactive compounds and functional materials.[1][2] The strategic functionalization of the naphthalene ring system allows for the fine-tuning of its electronic, optical, and biological properties. This compound presents three distinct and reactive functional groups, enabling sequential and regioselective modifications. This guide will delve into the synthetic utility of each functional group and propose pathways for the creation of novel and complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic transformations, including solvent selection and purification strategies.

| Property | Value | Reference |

| CAS Number | 63240-26-6 | |

| Molecular Formula | C₁₀H₇BrN₂O₂ | |

| Molecular Weight | 267.08 g/mol | |

| Appearance | Not specified (typically a colored solid) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | - |

Potential Synthetic Applications & Experimental Protocols

The three functional groups of this compound can be selectively addressed to yield a variety of derivatives. The following sections outline potential reaction pathways and provide illustrative experimental protocols based on well-established methodologies for similar substrates.

Reactions at the Bromo Group: C-C and C-N Bond Formation

The bromo substituent at the 2-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3][4]

This reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position.

-

Illustrative Experimental Protocol:

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), to the flask.

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water (4:1, 10 mL). Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

This reaction allows for the synthesis of N-aryl or N-alkyl derivatives at the 2-position, further expanding the molecular diversity.[4][5]

-

Illustrative Experimental Protocol:

-

Reaction Setup: To a dry, oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 mmol).

-

Catalyst and Ligand: Add a palladium catalyst, such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand, for example, XPhos (0.08 mmol).

-

Solvent and Degassing: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL). Seal the tube and purge with argon.

-

Reaction: Heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup and Purification: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

-

Reactions at the Nitro Group: Reduction to an Amine

The nitro group at the 4-position can be selectively reduced to a primary amine, yielding a diaminonaphthalene derivative. This transformation is crucial for the synthesis of various heterocyclic compounds and for introducing further functionalities. The choice of reducing agent is critical to avoid the reduction of the bromo group.[6][7]

-

Illustrative Experimental Protocol (using SnCl₂):

-

Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

Workup and Purification: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is basic. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

-

Reactions at the Amino Group: Diazotization and Beyond

The primary amino group at the 1-position is a versatile handle for various transformations, most notably diazotization, which can be followed by a range of Sandmeyer-type reactions to introduce a variety of substituents.[8][9]

-

Illustrative Experimental Protocol (Diazotization followed by Sandmeyer Reaction):

-

Diazotization: Suspend this compound (1.0 mmol) in an aqueous solution of a strong acid (e.g., 3M HCl). Cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

Sandmeyer Reaction (e.g., introduction of a cyano group): In a separate flask, prepare a solution of copper(I) cyanide (1.2 mmol) in a suitable solvent. Slowly add the cold diazonium salt solution to the copper cyanide solution. Allow the reaction to warm to room temperature and stir for several hours.

-

Workup and Purification: Quench the reaction mixture and extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over a suitable drying agent, and concentrate. Purify the product by column chromatography.

-

Potential Applications in Drug Discovery and Materials Science

The derivatives of this compound hold promise in several fields:

-

Medicinal Chemistry: The substituted naphthalene scaffold is a key component in many pharmacologically active molecules.[1][10] The ability to generate a library of diverse derivatives from a single starting material is highly valuable in the search for new therapeutic agents, including potential anticancer, antimicrobial, and anti-inflammatory drugs.[1]

-

Materials Science: Functionalized naphthalenes are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other organic electronic materials.[2][11] The synthetic flexibility of this compound allows for the creation of novel conjugated systems with tailored photophysical properties.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential synthetic transformations of this compound and a general experimental workflow.

Caption: Potential synthetic transformations of this compound.

Caption: General experimental workflow for organic synthesis.

Conclusion

This compound is a highly functionalized and promising starting material for a wide array of synthetic applications. Its three distinct reactive sites allow for a modular and strategic approach to the synthesis of complex molecules. While specific experimental data for this compound is limited in the public domain, the well-established reactivity of its constituent functional groups provides a solid foundation for its exploration in the synthesis of novel compounds for medicinal chemistry and materials science. The illustrative protocols and pathways presented in this guide are intended to serve as a starting point for researchers to unlock the full synthetic potential of this versatile building block.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]

- 11. pubs.acs.org [pubs.acs.org]

The Duality of Reactivity: A Technical Guide to the Amino and Bromo Groups in 2-Bromo-4-nitronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the amino (-NH₂) and bromo (-Br) functional groups in the scaffold of 2-Bromo-4-nitronaphthalen-1-amine. Understanding the distinct reactivity profiles of these groups is paramount for the strategic design of synthetic routes in medicinal chemistry and materials science. This document outlines the predicted reactivity based on fundamental principles of organic chemistry, provides generalized experimental protocols for key transformations, and visualizes the underlying chemical logic.

Core Concepts: Electronic Landscape and Reactivity Prediction

The reactivity of this compound is governed by the electronic interplay between the naphthalene core and its substituents. The potent electron-withdrawing nature of the nitro group (-NO₂) at the C4 position significantly influences the electron density across the aromatic system. This effect, transmitted through resonance, creates a pronounced electrophilic character at specific positions, thereby activating the molecule towards certain reactions while deactivating it towards others.

Key Reactivity Predictions:

-

Bromo Group (-Br) at C2: The bromo group is positioned ortho to the amino group and meta to the strongly deactivating nitro group. However, the overall electron-poor nature of the naphthalene ring, enhanced by the nitro group, renders the bromo group susceptible to nucleophilic aromatic substitution (SNAr) . The nitro group, being para to the C1-amino position, strongly activates the entire ring system towards nucleophilic attack. While the primary activation for SNAr is typically ortho and para to the withdrawing group, the cumulative electronic effect on the naphthalene system makes the C2 position a viable site for substitution by strong nucleophiles.

-

Amino Group (-NH₂) at C1: The amino group is a versatile functional handle. Its lone pair of electrons can act as a nucleophile. However, its primary reactivity in this scaffold is expected to be centered around diazotization . The presence of the electron-withdrawing nitro group decreases the basicity of the amino group, which can make diazotization challenging under standard aqueous acidic conditions. However, the use of stronger acid systems, such as nitrosylsulfuric acid, is a well-established method for the diazotization of weakly basic amines. The resulting diazonium salt is a highly valuable intermediate for a wide range of subsequent transformations.

Comparative Reactivity and Selective Transformations

The key to unlocking the synthetic potential of this compound lies in the selective manipulation of the amino and bromo groups.

-

Favoring Nucleophilic Aromatic Substitution of Bromine: To selectively target the bromo group, reactions should be conducted with strong nucleophiles under conditions that do not affect the amino group. This typically involves the use of alkoxides, thiolates, or secondary amines in a suitable aprotic polar solvent at elevated temperatures. The amino group's nucleophilicity can be suppressed by performing the reaction under basic conditions where it is deprotonated, or its reactivity can be sterically hindered.

-

Favoring Reactions at the Amino Group: To selectively react the amino group, diazotization followed by Sandmeyer-type reactions is the most probable pathway. These reactions are performed under strongly acidic conditions at low temperatures, which would not favor nucleophilic substitution of the bromine. The resulting diazonium salt can be converted to a variety of other functional groups, including halogens, cyano, hydroxyl, and hydrogen.

The logical workflow for the selective functionalization of this compound is depicted below.

Experimental Protocols (Generalized)

The following protocols are generalized procedures adapted from established methods for analogous compounds. Optimization will be necessary for this compound.

General Protocol for Nucleophilic Aromatic Substitution of the Bromo Group

This protocol describes a general procedure for the substitution of the bromo group with an alkoxide nucleophile.

Materials:

| Reagent | Molar Equivalent |

| This compound | 1.0 |

| Sodium Alkoxide (e.g., NaOMe, NaOEt) | 1.5 - 2.0 |

| Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) | - |

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in the anhydrous polar aprotic solvent.

-

Add the sodium alkoxide (1.5 - 2.0 eq.) to the solution.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Protocol for Diazotization and Sandmeyer Reaction

This protocol outlines the conversion of the amino group to a chloro group via a Sandmeyer reaction.

Materials:

| Reagent | Molar Equivalent |

| This compound | 1.0 |

| Concentrated Sulfuric Acid | - |

| Sodium Nitrite | 1.1 |

| Copper(I) Chloride (CuCl) | 1.2 |

| Concentrated Hydrochloric Acid | - |

Procedure:

-

Preparation of Diazonium Salt:

-

In a flask, carefully add this compound (1.0 eq.) to chilled concentrated sulfuric acid at 0-5 °C with stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq.) in concentrated sulfuric acid to prepare nitrosylsulfuric acid.

-

Slowly add the nitrosylsulfuric acid solution to the amine solution, maintaining the temperature below 10 °C.

-

Stir the mixture for 1-2 hours at 0-5 °C to ensure complete diazotization.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.

-

Cool the cuprous chloride solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for the cessation of nitrogen gas evolution.

-

Pour the reaction mixture onto ice and extract with an appropriate organic solvent.

-

Wash the organic layer sequentially with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Quantitative Data Summary (Predicted)

| Reaction Type | Nucleophile/Reagent | Solvent | Temperature (°C) | Predicted Yield Range (%) |

| Nucleophilic Aromatic Substitution | Sodium Methoxide | DMF | 100 | 60-80 |

| Nucleophilic Aromatic Substitution | Sodium Thiophenoxide | DMSO | 120 | 70-90 |

| Nucleophilic Aromatic Substitution | Piperidine | NMP | 150 | 50-70 |

| Sandmeyer Reaction (Diazotization) | 1. NaNO₂/H₂SO₄2. CuCl/HCl | - | 0 - RT | 65-85 |

| Sandmeyer Reaction (Diazotization) | 1. NaNO₂/H₂SO₄2. CuBr/HBr | - | 0 - RT | 60-80 |

| Sandmeyer Reaction (Diazotization) | 1. NaNO₂/H₂SO₄2. KCN/CuCN | - | 0 - RT | 55-75 |

Conclusion

This compound is a versatile building block with two distinct and selectively addressable functional groups. The bromo group is activated for nucleophilic aromatic substitution by the electron-withdrawing nitro group, while the amino group can be readily converted into a diazonium salt for a variety of subsequent transformations. The choice of reaction conditions—primarily the nature of the reagent (nucleophile vs. electrophile), solvent polarity, and temperature—will dictate the chemoselectivity of the transformation. This guide provides a foundational understanding and practical starting points for the synthetic exploration of this valuable chemical scaffold. All experimental work should be conducted with appropriate safety precautions by trained professionals.

An In-depth Technical Guide to the Electronic and Steric Effects in 2-Bromo-4-nitronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects inherent in the molecular structure of 2-Bromo-4-nitronaphthalen-1-amine. As a substituted naphthalene derivative, this compound's reactivity, spectroscopic properties, and potential for use as a building block in medicinal chemistry and materials science are profoundly influenced by the interplay of its functional groups. This document details its synthesis, summarizes its physicochemical and spectroscopic data, and offers an in-depth discussion of the electronic and steric factors that govern its chemical behavior.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. This data is essential for its identification, purification, and use in further synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 63240-26-6 | [1] |

| Molecular Formula | C₁₀H₇BrN₂O₂ | [1] |

| Molecular Weight | 267.08 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | >95% | N/A |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR | DMSO-d₆ | 8.78 (d, J=8.8 Hz, 1H), 8.54 (s, 1H), 8.45 (d, J=8.8 Hz, 1H), 7.79-7.75 (m, 1H), 7.62-7.58 (m, 1H), 7.51 (br s, 2H, NH₂) | [1] |

| ¹³C NMR | DMSO-d₆ | 149.5, 132.8, 131.9, 130.3, 126.24, 126.21, 123.7, 123.5, 121.0, 97.6 | [1] |

| LC/MS (ESI⁺) | N/A | m/z 267.9 [M(⁷⁹Br)+H]⁺, 269.6 [M(⁸¹Br)+H]⁺ | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic bromination of 4-nitronaphthalen-1-amine.[1]

-

Materials:

-

4-nitronaphthalen-1-amine (1.0 g, 5.31 mmol)

-

Acetonitrile (17 mL)

-

Ammonium acetate (41 mg, 0.53 mmol)

-

N-bromosuccinimide (NBS) (993 mg, 5.58 mmol)

-

Ethyl acetate

-

Water

-

Anhydrous Na₂SO₄

-

Dichloromethane

-

Hexane

-

-

Procedure:

-

To a solution of 4-nitronaphthalen-1-amine in acetonitrile, add ammonium acetate and N-bromosuccinimide at room temperature.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Upon completion of the reaction (monitored by TLC), concentrate the crude mixture under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Dissolve the resulting solid in a minimum amount of dichloromethane and solidify from hexane.

-

Filter the solid to yield the product as a yellow solid (1.4 g, 96% yield).[1]

-

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-4-nitronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential health and safety considerations for handling 2-Bromo-4-nitronaphthalen-1-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from structurally analogous compounds, including bromo- and nitro-substituted naphthalenes and anilines, to establish a robust framework for risk assessment and safe laboratory practices. The information herein is intended to empower researchers to minimize exposure risks and ensure a safe working environment.

Hazard Identification and Classification

Based on data from analogous compounds such as 4-Bromo-1-naphthylamine and 4-Nitro-1-naphthylamine, this compound should be treated as a substance that is, at a minimum:

-

Potentially harmful if inhaled or swallowed.

-

Potentially carcinogenic, as 1-naphthylamine is a suspected carcinogen.[6]

It is imperative to handle this compound with the utmost care, assuming it possesses these hazards until specific toxicological data becomes available.

Table 1: Presumptive GHS Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory) | 3 | H335: May cause respiratory irritation |

| Carcinogenicity | 2 (Suspected) | H351: Suspected of causing cancer |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach combining engineering controls and appropriate PPE is essential.

Engineering Controls

-

Chemical Fume Hood: All handling of solid and dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | Recommended Protection | Specifications |

| Eyes/Face | Safety goggles and a face shield | Chemical splash goggles are essential. A face shield should be worn over the goggles, especially when there is a risk of splashing. |

| Skin | Chemical-resistant gloves (Nitrile or Neoprene) | Inspect gloves for any signs of degradation before use. Change gloves immediately if contaminated. |

| Body | Flame-retardant lab coat | A fully buttoned lab coat made of a flame-retardant material is required to protect against splashes and fire hazards. |

| Respiratory | NIOSH-approved respirator | A respirator with an appropriate cartridge for organic vapors and particulates should be used if there is a risk of aerosol generation or if engineering controls are insufficient. |

Experimental Protocols and Handling Procedures

Adherence to strict protocols is critical for the safe handling of this compound. The following procedures should be implemented:

General Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Spill and Emergency Procedures

-

Minor Spills (Solid): In a fume hood, carefully sweep up the solid material using a soft brush and dustpan to avoid creating dust. Place the collected material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.

-

Minor Spills (Solution): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.

-

Major Spills: Evacuate the area and alert laboratory personnel and the institutional safety office. Do not attempt to clean up a major spill without appropriate training and equipment.

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

-

Risk Assessment Workflow

A systematic risk assessment should be performed before any new procedure involving this compound. The following diagram illustrates a logical workflow for this process.

References

- 1. 4-Nitro-1-naphthylamine | C10H8N2O2 | CID 13057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1-naphthylamine | C10H8BrN | CID 75303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-硝基-1-萘胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Bromo-1-naphthylamine - Safety Data Sheet [chemicalbook.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: 2-Bromo-4-nitronaphthalen-1-amine for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-nitronaphthalen-1-amine, a key building block for novel chemical entities in pharmaceutical and materials science research. This document details its commercial availability, physicochemical properties, safety and handling guidelines, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Properties

This compound is a substituted naphthalenamine derivative characterized by the presence of bromo and nitro functional groups, which impart unique reactivity and potential for diverse chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63240-26-6 | [Parkway Scientific, Sigma-Aldrich] |

| Molecular Formula | C₁₀H₇BrN₂O₂ | [Parkway Scientific] |

| Molecular Weight | 267.08 g/mol | [Parkway Scientific] |

| Purity | >95% | [Parkway Scientific] |

| Appearance | Not specified (typically a solid) | Inferred |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified | N/A |

Commercial Availability and Suppliers

This compound is available from a select number of chemical suppliers specializing in research and development chemicals. Availability and pricing are subject to change and should be confirmed with the respective suppliers.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Parkway Scientific | YB-421 | >95% | 1g, 3g | $295 (1g), $650 (3g) |

| Sigma-Aldrich | ChemScene LLC (CIAH987ECD10), Fluorochem (FLUH99CA276F) | Not specified | Inquire | Inquire |

| BLD Pharm | BD492598 | Not specified | Inquire | Inquire |

| Sunway Pharm Ltd | CB90231 | Not specified | Inquire | Inquire |

Note: Pricing is indicative and was accurate at the time of this guide's compilation. Please consult the supplier's website for current pricing.

Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, safety precautions should be based on data for structurally related compounds, such as nitroanilines and bromonitroaromatics. This class of compounds is generally considered hazardous.

Table 3: GHS Hazard Information (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge and particulate filter if dust or aerosols are generated.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocols: Synthesis of Substituted Naphthalenamines

Example Protocol: Synthesis of 4-Nitro-1-naphthylamine

This procedure is adapted from a known method for the amination of a nitronaphthalene derivative.

Materials:

-

1-Nitronaphthalene

-

Hydroxylamine hydrochloride

-

Potassium hydroxide

-

Ethanol (95%)

-

Methanol

-

Ice

Procedure:

-

In a 3-liter flask, dissolve 20 g (0.115 mole) of 1-nitronaphthalene and 50 g (0.72 mole) of powdered hydroxylamine hydrochloride in 1.2 liters of 95% ethanol.

-

Heat the mixture in a water bath maintained at 50-60°C.

-

Prepare a solution of 100 g of potassium hydroxide in 630 ml of methanol and filter it.

-

Gradually add the filtered potassium hydroxide solution to the heated reaction mixture with vigorous mechanical stirring over a period of 1 hour. The color of the solution will change from yellow to orange as potassium chloride precipitates.

-

Continue stirring for an additional hour.

-

Pour the warm solution slowly into 7 liters of ice water.

-

Collect the coagulated solid by filtration and wash it thoroughly with water.

-

Purify the crude 4-nitro-1-naphthylamine by recrystallization from 500 ml of 95% ethanol to obtain long, golden-orange needles.

Disclaimer: This protocol is for a related compound and should be adapted with caution by qualified professionals. The synthesis of this compound would require a different synthetic strategy, potentially involving the bromination of a suitable naphthalenamine precursor.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented, the naphthalene scaffold is a well-established privileged structure in medicinal chemistry. Naphthalene derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The presence of the amine, bromo, and nitro groups on the this compound scaffold provides multiple points for chemical modification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

Potential Therapeutic Areas:

-

Oncology: Naphthalimide derivatives, which can be synthesized from naphthalenamines, are known to intercalate with DNA and inhibit topoisomerase enzymes, leading to anticancer effects.

-

Infectious Diseases: The naphthalene core is found in several antifungal and antibacterial agents. The unique substitution pattern of this compound could lead to the discovery of novel antimicrobial compounds.

-

Neuroscience: Certain naphthalenamine derivatives have been investigated for their potential in treating neurodegenerative diseases.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing this compound.

This guide serves as a starting point for researchers interested in the potential of this compound. Further investigation into its reactivity and biological activity is warranted to fully explore its utility in the development of novel therapeutics and functional materials.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Bromo-4-nitronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide, proving invaluable in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[3][4] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-4-nitronaphthalen-1-amine with various arylboronic acids. The presence of both an amino and a nitro group on the naphthalene scaffold presents unique considerations for reaction optimization, offering a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The naphthalene core is a prevalent feature in many biologically active compounds, exhibiting a range of therapeutic properties.[5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6] Initially, a palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound). The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by a base) to the palladium(II) complex. Finally, reductive elimination from the palladium(II) intermediate yields the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6] The presence of the primary amine in the substrate can potentially coordinate with the palladium catalyst, which may necessitate careful selection of ligands and reaction conditions to ensure efficient coupling.[7]

Experimental Protocols

The following is a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

General Procedure:

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-nitronaphthalen-1-amine.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of analogous bromo-nitro and amino-substituted aryl bromides. This data can serve as a valuable starting point for optimizing the reaction with this compound.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 5-Bromo-6-nitro-1,3-benzodioxole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | High | [8] |

| 2 | 2-Bromoaniline | Phenylboronic acid | CataCXium A (2) | - | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 95 | [3] |

| 3 | 2-(Aminomethyl)-4-bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | [9] |